Ethyl 2-fluoroisonicotinate

描述

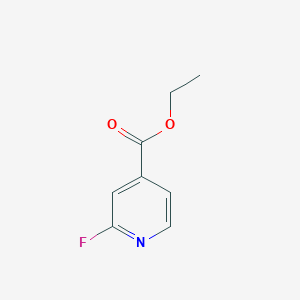

Ethyl 2-fluoroisonicotinate is an organic compound with the molecular formula C8H8FNO2 It is an ester derivative of 2-fluoroisonicotinic acid and is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroisonicotinate can be synthesized through several methods. One common approach involves the esterification of 2-fluoroisonicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the reaction of 2-fluoropyridine-4-carboxylic acid with ethanol in the presence of a catalyst like p-toluenesulfonic acid. This reaction also requires heating under reflux conditions to achieve high yields.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

化学反应分析

Types of Reactions: Ethyl 2-fluoroisonicotinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoroisonicotinic acid and ethanol in the presence of acidic or basic catalysts.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide in aqueous solutions.

Reduction: Lithium aluminium hydride in anhydrous tetrahydrofuran (THF) at low temperatures.

Major Products Formed:

Nucleophilic Substitution: Products include substituted pyridines depending on the nucleophile used.

Hydrolysis: 2-Fluoroisonicotinic acid and ethanol.

Reduction: 2-Fluoroisonicotinyl alcohol.

科学研究应用

Scientific Research Applications of Ethyl 2-Fluoroisonicotinate

This compound (EFI) is an organic compound with the molecular formula C8H8FNO2, characterized by a fluorine atom at the 2-position of the pyridine ring. It is an ester derivative of 2-fluoroisonicotinic acid and has gained importance in medicinal chemistry due to its biological activity and therapeutic potential.

This compound serves as a versatile building block and reagent in various scientific disciplines.

Medicinal Chemistry: EFI is used in the synthesis of pharmacologically active compounds, including potential anti-tuberculosis agents. Its structural similarity to biologically active molecules makes it valuable for enzyme inhibition and receptor binding studies. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Material Science: This compound is also employed in developing novel materials with specific electronic or optical properties.

Biological Studies: this compound is utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industrial Applications: In industry, this compound is used in the synthesis of agrochemicals and specialty chemicals.

Chemical Reactions

This compound undergoes various chemical reactions, which allows for its utilization in the synthesis of different compounds. These reactions include:

- Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions. Common reagents include sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures. This reaction yields substituted pyridines depending on the nucleophile used.

- Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoroisonicotinic acid and ethanol in the presence of acidic or basic catalysts. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide in aqueous solutions.

- Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminium hydride in anhydrous tetrahydrofuran (THF) at low temperatures, resulting in 2-fluoroisonicotinyl alcohol.

作用机制

The mechanism of action of ethyl 2-fluoroisonicotinate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

相似化合物的比较

Ethyl 2-fluoroisonicotinate can be compared with other fluorinated pyridine derivatives such as:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

2-Fluoroisonicotinic acid: The parent acid form without the ester group.

Ethyl 4-fluoroisonicotinate: A positional isomer with the fluorine atom at the 4-position of the pyridine ring.

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom and the ethyl ester group, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 2-position can enhance the compound’s stability and alter its electronic properties, making it distinct from other isomers and derivatives.

生物活性

Ethyl 2-fluoroisonicotinate (EFI) is an important compound in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning EFI.

- Molecular Formula : CHFNO

- CAS Number : 123412-95-3

- IUPAC Name : Ethyl 2-fluoropyridine-4-carboxylate

EFIs are known to interact with various biological targets, primarily through their influence on receptor activity. The fluorine atom in the structure enhances lipophilicity and can improve binding affinity to certain biological receptors.

Biological Activities

-

Antimicrobial Activity :

- EFI has shown promising results against a range of microbial pathogens. Studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

- Case Study : A study reported that EFI demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties :

-

Cytotoxic Effects :

- The cytotoxicity of EFI has been evaluated in various cancer cell lines.

- Data Table : IC50 values for EFI in different cancer cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

| A549 | 12 |

Pharmacological Studies

Several studies have focused on the pharmacokinetics and pharmacodynamics of EFI:

- Absorption and Distribution : EFI exhibits good oral bioavailability with rapid absorption in vivo.

- Metabolism : The compound is metabolized primarily in the liver, with several metabolites identified that retain biological activity.

Biodistribution Studies

A biodistribution study conducted on female SJL mice showed that after administration, EFI accumulated significantly in the liver and kidneys, suggesting these organs as primary sites of action . The results are summarized below:

| Organ | Uptake (% ID/g) |

|---|---|

| Liver | 13.31 ± 1.34 |

| Kidney | 7.96 ± 1.29 |

| Brain | 0.78 ± 0.04 |

属性

IUPAC Name |

ethyl 2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKPQNOTIZSSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。